molecular formula C6H12N2 B1265705 6-Aminohexanenitrile CAS No. 2432-74-8

6-Aminohexanenitrile

Cat. No.: B1265705
CAS No.: 2432-74-8
M. Wt: 112.17 g/mol
InChI Key: KBMSFJFLSXLIDJ-UHFFFAOYSA-N
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Description

6-Aminohexanenitrile is an organic compound with the molecular formula C6H12N2 It is a colorless to pale yellow liquid with a slightly pungent odor

Preparation Methods

Preparation Overview

6-Aminohexanenitrile is typically prepared by the partial hydrogenation of adiponitrile (hexanedinitrile). The key challenge is to selectively hydrogenate one nitrile group to an amino group while preserving the other nitrile group intact. This requires specific catalysts and reaction conditions to avoid over-hydrogenation to hexamethylenediamine or formation of secondary and tertiary amines.

Catalytic Partial Hydrogenation of Adiponitrile

Catalyst Types and Supports

  • Catalysts : The partial hydrogenation is commonly catalyzed by metals such as nickel, cobalt, palladium, platinum, rhodium, and ruthenium. Raney nickel and Raney cobalt are among the most widely used catalysts due to their high activity and selectivity for primary amine formation.
  • Supports : Catalysts are often supported on alumina, silica, silica-alumina, carbon, or inorganic salts like barium carbonate or sulfate to enhance dispersion and stability.

Catalyst Preparation and Characterization

  • Non-stoichiometric nickel oxide supported on α-alumina is prepared by impregnation of nickel nitrate solutions onto alumina, drying, and calcination, followed by reduction in hydrogen to form active metallic nickel sites.
  • Characterization techniques such as X-ray photoelectron spectroscopy (XPS), temperature-programmed reduction (TPR), and X-ray diffraction (XRD) are used to analyze catalyst surface properties, reduction behavior, and crystallite size.
  • Higher nickel content and optimized reduction temperatures improve catalyst activity and selectivity towards this compound.

Reaction Conditions

  • Temperature range: 50°C to 250°C (preferably 140°C to 200°C).
  • Pressure: Atmospheric to 5 atmospheres (0.1 to 5 atm), with inert gas bubbling (e.g., nitrogen) to remove ammonia and enhance selectivity.
  • Reaction time: Typically 10 to 20 hours to achieve 25-50% conversion.
  • Solvent: Preferably solvent-free for the initial reaction step, but solvents like alkanols may be used in related processes.

Process Steps in Preparation

The preparation process can be divided into two main steps:

Step Description Catalyst Temperature Pressure Notes
1 Partial hydrogenation of adiponitrile to this compound and di-(5-cyanopentyl)amine Pd, Pt, Rh, Ru on supports 50-250°C (opt. 140-200°C) 0.1-5 atm Conversion ~25-50%; inert gas bubbling recommended
2 Further hydrogenation of intermediate amines to hexamethylenediamine (optional) Raney Co, Raney Ni, supported Co/Ni, Fe oxide 75-200°C 300-5000 psig H2 Used if full hydrogenation is desired

Mechanistic Insights and Selectivity Control

  • The presence of excess ammonia is crucial to suppress the formation of secondary and tertiary amines by stabilizing the primary amine intermediate.
  • Catalyst metal choice affects selectivity: cobalt and nickel favor primary amines, while noble metals tend to produce more secondary/tertiary amines.
  • Surface interactions and specific crystal sites on the catalyst influence the pathway and selectivity.
  • Higher space velocities and lower nickel contents tend to increase selectivity toward this compound.

Research Findings and Data Summary

Catalyst Reduction and Activity

Catalyst Type Reduction Temperature (K) Nickel Content (wt%) Crystallite Size (nm) Activity (Conversion %) Selectivity to this compound (%)
NiO/α-Alumina 483-723 0.05 - 0.15 10-20 Increases with Ni content Higher at lower Ni content and higher space velocity
  • TPR studies show that α-alumina support inhibits NiO reduction, requiring higher temperatures.
  • XPS confirms complete reduction of NiO above 623 K.
  • Catalytic tests at 443 K and 1 atm show increased conversion with nickel content but improved selectivity at lower nickel content due to specific active sites.

Reaction Yields

  • Partial hydrogenation under optimized conditions yields this compound with high selectivity and conversion.
  • Overhydrogenation leads to hexamethylenediamine formation.
  • Use of inert gas bubbling and controlled pressure optimizes ammonia removal and reaction equilibrium.

Alternative Preparation Routes

  • Partial hydrogenation of adiponitrile can be conducted in batch or continuous flow reactors, including fixed-bed and tube reactors.
  • Use of magnetic or electromagnetic fixation of Raney nickel catalysts enhances catalyst stability and activity.
  • Some processes use 5-formylvalerate intermediates and alkanol solvents for related aminocaproate production, but these are less common for direct this compound synthesis.

Summary Table of Key Preparation Parameters

Parameter Range/Value Comments
Starting material Adiponitrile (hexanedinitrile) Byproduct or synthesized from adipic acid
Catalyst metals Ni, Co, Pd, Pt, Rh, Ru Raney Ni/Co preferred for primary amine
Catalyst support Alumina, silica, carbon, barium salts Enhances dispersion and selectivity
Temperature 50°C - 250°C (opt. 140-200°C) Higher temp increases rate but may reduce selectivity
Pressure 0.1 - 5 atm (step 1); up to 5000 psig H2 (step 2) Lower pressure favors ammonia removal
Reaction time 10 - 20 hours For 25-50% conversion
Solvent Preferably none; alkanols possible Solvent-free preferred for step 1
Ammonia presence Excess ammonia required Suppresses secondary/tertiary amines

Chemical Reactions Analysis

Hydrogenation to Hexamethylenediamine (HMDA)

AHN undergoes hydrogenation in the presence of metal catalysts to form hexamethylenediamine (HMDA), a precursor for nylon-6,6. The reaction involves the reduction of the nitrile group to a primary amine:

NC CH2 4NH2+2H2NH2 CH2 6NH2\text{NC CH}_2\text{ }_4-\text{NH}_2+2\text{H}_2\rightarrow \text{NH}_2\text{ CH}_2\text{ }_6-\text{NH}_2

Catalytic Systems :

  • Raney nickel or Raney cobalt catalysts are commonly used, often promoted with chromium (0.5–6% by weight) .

  • Reaction conditions include temperatures of 75–200°C and hydrogen pressures of 300–5000 psig .

Yield and Selectivity :

  • High conversions (up to 97%) are achieved with near-quantitative selectivity (99.1%) under optimized conditions .

  • Catalyst composition significantly impacts selectivity: lower nickel content and high space velocities favor AHN formation over byproducts like azacycloheptane .

Hydrolysis to Caprolactam (CL)

AHN can undergo hydrolysis and subsequent cyclization to form caprolactam (CL), a monomer for nylon-6:

NC CH2 4NH2H2OHOOC CH2 4NH2CyclizationCL\text{NC CH}_2\text{ }_4-\text{NH}_2\xrightarrow{\text{H}_2\text{O}}\text{HOOC CH}_2\text{ }_4-\text{NH}_2\xrightarrow{\text{Cyclization}}\text{CL}

Challenges :

  • High temperatures (>200°C) are required for complete hydrolysis, risking the formation of secondary or tertiary amines .

  • Homogeneous catalysts (e.g., mineral acids) are used, but their corrosive nature necessitates careful process control .

Reaction with Crown Ethers

AHN forms stable complexes with 18-crown-6 ether, facilitating selective extraction and purification. MS/MS analysis confirms the formation of a primary amine-crown ether complex, with characteristic fragment losses (e.g., NH₃ and CH₃CN) .

Reaction Parameters and Optimization

Parameter Range/Conditions Effect
Temperature 75–200°CControls reaction rate and selectivity
Hydrogen Pressure 300–5000 psigInfluences nitrile reduction kinetics
Catalyst Loading 0.5–20% (w/w)Higher loading accelerates hydrogenation
Space Velocity High (>10,000 h⁻¹)Enhances selectivity toward AHN

Mechanistic Insights

The hydrogenation of AHN involves a stepwise reduction of the nitrile group to an imine intermediate, followed by further hydrogenation to the diamine. Selectivity toward HMDA depends on:

  • Catalyst surface structure : Lower nickel content and sintered nickel centers favor linear amine formation .

  • Reaction kinetics : High space velocities reduce byproduct formation by minimizing intermediate lifetimes .

Scientific Research Applications

Catalytic Applications

6-Aminohexanenitrile is primarily produced through the hydrogenation of hexanedinitrile. This process is significant in various catalytic systems, particularly those involving nickel-based catalysts.

Hydrogenation Processes

  • Catalysts Used : Nickel-based catalysts are commonly employed for the selective hydrogenation of hexanedinitrile to this compound. Studies have shown that functionalized multi-walled carbon nanotubes supported nickel catalysts exhibit high selectivity and efficiency in this transformation .
  • Temperature and Conditions : The hydrogenation typically occurs under temperatures ranging from 338 K to 358 K, optimizing the yield of this compound while minimizing by-products like 1,6-hexanediamine .
Catalyst TypeReaction Temperature (K)Yield (%)Selectivity (%)
Nickel-based (Raney Ni)338 - 35865-75High
Functionalized Carbon Nanotubes338 - 358>70Very High

Pharmaceutical Applications

This compound is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its ability to undergo further transformations makes it valuable in drug development.

Synthesis of Amino Acids

  • Conversion Pathways : The compound can be reductively aminated to form 6-aminohexanoic acid, which is a building block for several amino acids used in pharmaceuticals . This transformation typically involves catalysts such as Raney nickel under controlled conditions to achieve high yields.

Case Study: Production of Bio-Based Products

A study demonstrated the conversion of bio-based feedstocks into this compound derivatives, highlighting its role in sustainable chemical processes. The conversion involved multiple steps including reductive amination and cyclization, yielding significant quantities of amino acids suitable for pharmaceutical applications .

Polymer Chemistry

In polymer chemistry, this compound serves as a monomer for synthesizing polyamides and other polymers.

Polyamide Synthesis

  • Applications : It is used to produce high-performance polyamides that exhibit excellent mechanical properties and thermal stability. These materials are crucial in automotive and aerospace industries where lightweight and durable materials are required.
Polymer TypeApplication AreaProperties
PolyamideAutomotiveHigh strength, thermal stability
Specialty PolymersAerospaceLightweight, durable

Mechanism of Action

The mechanism of action of 6-aminohexanenitrile involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

6-Aminohexanenitrile can be compared with other similar compounds, such as:

    6-Aminocapronitrile: Similar in structure and reactivity, used in similar applications.

    Hexanenitrile: Lacks the amino group, making it less reactive in nucleophilic reactions.

    Hexanoic acid: An oxidized form of this compound, used in different applications.

The uniqueness of this compound lies in its dual functional groups (amino and nitrile), which provide versatility in chemical reactions and applications.

Biological Activity

6-Aminohexanenitrile (AHN), a compound with the chemical formula C6H12N2\text{C}_6\text{H}_{12}\text{N}_2, is an aliphatic amino nitrile that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and synthetic organic chemistry. This article explores the biological activity of AHN, synthesizing findings from diverse sources, including case studies and research data.

This compound is synthesized through various methods, often starting from adiponitrile. The hydrogenation of adiponitrile (ADN) to hexamethylenediamine (HMDA) involves AHN as an intermediate. Studies have shown that the reaction conditions significantly affect the yield and selectivity of the products involved. For instance, using Raney nickel or cobalt catalysts under specific pressure and temperature conditions can optimize the conversion rates of ADN to HMDA while affecting the retention of AHN in the reaction mixture .

Toxicological Profile

The biological activity of this compound includes its toxicological effects. In studies involving lethal doses administered to rabbits, it was observed that AHN could cause somnolence and acute pulmonary edema, indicating its potential hazards as a skin irritant and respiratory toxin . Such findings highlight the importance of handling this compound with care in laboratory settings.

Medicinal Applications

One promising area of research for AHN is its application in developing selective androgen receptor modulators (SARMs). These compounds are designed to selectively stimulate androgen receptors in muscle and bone tissues while minimizing effects in other tissues, such as the prostate. Research indicates that derivatives of AHN can be utilized as building blocks for synthesizing SARMs, which may have therapeutic applications in treating muscle-wasting diseases, osteoporosis, and cachexia .

Case Study 1: Synthesis of Ethyl 6-Aminohexanimidate Dihydrochloride

A detailed synthesis process for ethyl 6-aminohexanimidate dihydrochloride from this compound was documented. The process involved dissolving AHN in anhydrous ethanol followed by hydrochloric acid bubbling under controlled conditions. The resulting compound exhibited a yield of 78%, demonstrating the efficiency of AHN as a precursor in organic synthesis .

Case Study 2: Complexation Studies

In complexation studies using 18-crown-6 ether to probe primary amines, AHN was identified among other amino nitriles present in tholin samples. The analysis confirmed its structural integrity through mass spectrometry, indicating its relevance in astrochemical studies and potential applications in planetary science .

Data Summary

The following table summarizes key properties and findings related to this compound:

Property/Study Details
Chemical Formula C6H12N2\text{C}_6\text{H}_{12}\text{N}_2
Toxicological Effects Causes somnolence, acute pulmonary edema; irritant
Synthesis Yield Example Ethyl 6-aminohexanimidate dihydrochloride: 78% yield from AHN
Potential Applications Building block for SARMs; treatment for muscle-wasting diseases
Complexation Studies Confirmed presence in tholin samples via mass spectrometry

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 6-aminohexanenitrile in academic laboratories?

  • Methodological Answer : The synthesis typically involves nitrile alkylation or cyanoethylation of primary amines. For example, BD108032 (this compound, 95+% purity) is synthesized via catalytic hydrogenation of 6-cyanohexylamine intermediates under controlled conditions . Characterization employs NMR spectroscopy (¹H/¹³C), FT-IR (to confirm nitrile C≡N stretch at ~2250 cm⁻¹), and mass spectrometry (m/z 112.17 for [M+H]⁺) . Physical properties, such as boiling point (118–120°C at 16 mmHg), are cross-referenced with the CRC Handbook .

Q. How is this compound utilized as a precursor for heterocyclic compounds?

  • Methodological Answer : The terminal amino and nitrile groups enable cyclization reactions. For instance, under acidic conditions, it forms pyrrolidine derivatives via intramolecular cyclization, which are key intermediates in bioactive molecule synthesis. Reaction optimization involves monitoring pH and temperature to avoid premature hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Cross-validation using 2D NMR (COSY, HSQC) and X-ray crystallography (if crystalline) is critical. For example, the InChIKey KBMSFJFLSXLIDJ-UHFFFAOYSA-N should match computational models (e.g., DFT) to confirm structural assignments. Contradictions in purity assays (e.g., GC vs. HPLC) require recalibration against certified reference standards .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

  • Methodological Answer : Key parameters include:

  • Catalyst selection : Palladium on carbon (Pd/C) for selective hydrogenation of unsaturated precursors.
  • Temperature control : Maintaining 50–60°C to prevent side reactions (e.g., over-reduction).
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
    • Yield improvements (>90%) are achieved via Design of Experiments (DoE) to identify interactions between variables .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Purity analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210 nm. Compare retention times to standards .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) monitor nitrile hydrolysis to carboxylic acids via FT-IR and LC-MS .

Q. Safety and Compliance

Q. What are the best practices for safely handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential vapor release (evidenced by its liquid state at room temperature) .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for antidotes (e.g., sodium thiosulfate for nitrile exposure) .

Q. Advanced Applications

Q. What role does this compound play in pharmacological studies?

  • Methodological Answer : It serves as a precursor for ε-aminocaproic acid analogs (via hydrolysis), which are investigated for antifibrinolytic activity. In drug discovery, its nitrile group is functionalized into thioamides or tetrazoles for target binding studies. Pharmacokinetic assays (e.g., microsomal stability) require derivatization to improve detectability in LC-MS/MS .

Properties

IUPAC Name

6-aminohexanenitrile
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InChI

InChI=1S/C6H12N2/c7-5-3-1-2-4-6-8/h1-5,7H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KBMSFJFLSXLIDJ-UHFFFAOYSA-N
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Canonical SMILES

C(CCC#N)CCN
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Molecular Formula

C6H12N2
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DSSTOX Substance ID

DTXSID6062416
Record name Hexanenitrile, 6-amino-
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Molecular Weight

112.17 g/mol
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Physical Description

Liquid, Colorless liquid; [MSDSonline]
Record name Hexanenitrile, 6-amino-
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CAS No.

2432-74-8, 31196-10-8
Record name 6-Aminohexanenitrile
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Synthesis routes and methods I

Procedure details

In the autoclave described in Example 1 there were placed 20 g of 5-formylvaleronitrile and 3 g of Pd (2%) on Al2O3 powder and 0.41 g of lithium hydroxide under protective gas (argon). The autoclave was then sealed and 140 ml of NH3 were forced in. The mixture was stirred using a magnetic stirrer and was heated to 100° C. and the overall pressure raised to 80 bar by forcing in hydrogen and then kept at this value by continuous replenishment with hydrogen. After a period of 23 hours the autoclave was depressurized and the hydrogenation effluent analyzed by gas chromatography. The products formed comprised 59.01% of 6-aminocapronitrile and 5.1% of hexamethylene diamine (conversion 100%).
Quantity
20 g
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reactant
Reaction Step One
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0.41 g
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140 mL
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3 g
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Synthesis routes and methods II

Procedure details

In an autoclave having a capacity of 300 ml and equipped with a sampling sluice (material HC 4) there were placed 11 g of 5-formylvaleronitrile and 3 g of Ru (3%) on Al2O3 (4 mm extrudates) under protective gas (argon). The autoclave was then sealed and 150 ml of NH3 were forced in. Thorough mixing was effected using a magnetic stirrer. After heating to 80° C. (autogenous pressure: ca. 39 bar) the mixture was kept at 80° C. for a further 2 hours and then the overall pressure was raised, with hydrogen, to 70 bar. The pressure of 70 bar was maintained by constantly forcing in more hydrogen. After 25 hours, the autoclave was depressurized and the hydrogenation effluent analyzed by gas chromatography. The products formed comprised 73% of 6-aminocapronitrile and 12% of hexamethylene diamine. The conversion was 100%.
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
Ru
Quantity
3 g
Type
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Name
Quantity
150 mL
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Synthesis routes and methods III

Procedure details

In the autoclave described in Example 1 there were placed 32 g of 5-formylvaleronitrile and 10 g of cobalt catalyst under argon. The autoclave was then sealed and 130 ml of ammonia were forced in. The mixture was stirred using a magnetic stirrer and was heated to 100° C. and the overall pressure raised to 100 bar by forcing in hydrogen and then kept at this value by continuous replenishment with hydrogen. After a period of 20 hours the autoclave was depressurized and the hydrogenation effluent analyzed by gas chromatography. The products formed comprised 56% of 6-aminocapronitrile and 6% of hexamethylene diamine (conversion 100%).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
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10 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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